N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the pyrrole moiety and finally the attachment of the hydroxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide include other benzothiazole derivatives, pyrrole-containing compounds, and hydroxyphenyl-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs. This combination can confer distinct chemical reactivity, biological activity, and material properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c22-14-6-4-13(5-7-14)19-17(23)12-3-8-15-16(11-12)24-18(20-15)21-9-1-2-10-21/h1-11,22H,(H,19,23) |
InChI Key |
MEVKFXYRORUUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.